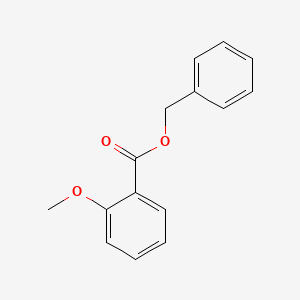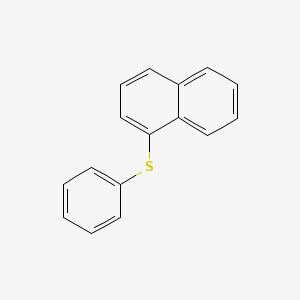
1,4,7,10-Tetraazacyclododecane-2,6-dione
Vue d'ensemble
Description
1,4,7,10-Tetraazacyclododecane-2,6-dione, also known as DOTA, is a macrocyclic complexing agent . It has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope . Over the last twenty-five years, DOTA has made a significant impact on the field of diagnostic imaging . It is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging .
Synthesis Analysis
Unfortunately, the search results do not provide specific information on the synthesis of this compound .Molecular Structure Analysis
The search results do not provide specific information on the molecular structure of this compound .Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions of this compound .Physical and Chemical Properties Analysis
This compound is a solid at 20℃ . It has a molecular formula of C8H20N4 and a molecular weight of 172.28 . It is soluble in water . It has a melting point of 110.0 114.0 °C .Applications De Recherche Scientifique
Stereochemistry in Synthesis
Research has elucidated the equilibrium and rearrangement phenomena in the synthesis of 1,4,7,10-tetraazacyclododecane from triethylenetetramine, glyoxal, and diethyl oxalate. This includes the study of bis-aminals and diones derived from these reactions, providing a detailed understanding of the reaction mechanism and solid-state structures (Argese et al., 2006).
Complex Formation with Metals
1,4,7,10-Tetraazacyclododecane-2,9-dione has been used to form novel crystal-engineered 'sandwich' type complexes with copper and cobalt. These complexes have unique structures and coordination geometries, indicating potential applications in materials science and coordination chemistry (Kong et al., 2003).
Advances in Macrocyclic Chemistry
The compound has been synthesized through various methods, demonstrating advancements in macrocyclic chemistry. These methods have implications for the efficient production of the compound at a multigram scale, potentially benefiting various industrial and research applications (Athey & Kiefer, 2002).
Metal Complex Synthesis
Research has been conducted on synthesizing mono- and trinuclear metal complexes using 1,4,7,10—tetraazacyclododecane-2,3-dione. This work has contributed to the understanding of the coordination chemistry of these complexes, highlighting their potential applications in catalysis and material science (Singh & Singh, 2000).
Microwave-Assisted Synthesis
The application of microwave technology in the synthesis of 1,4,7,10-tetraazacyclododecane-related compounds has been explored. This approach offers potential improvements in reaction efficiency and yield, which are crucial for industrial-scale synthesis and various scientific applications (Wang Yan-hui, 2007).
Macromolecular Recognition
The compound has been studied for its ability to form complexes with peptides, indicating its potential use in molecular recognition and targeted molecule delivery systems. This application is significant in the context of drug development and targeted therapies (Gao et al., 2003).
Catalysis and Luminescence
The synthesis and investigation of lanthanide-dotp compounds based on 1,4,7,10-tetraazacyclododecane derivatives have been explored. These compounds exhibit unique chain structures and are investigated for their catalytic and luminescent properties, suggesting applications in catalysis and materials science (Yang et al., 2008).
Biomedical Imaging
1,4,7,10-Tetraazacyclododecane derivatives have been extensively used in biomedical imaging. Their ability to complex various metal ions and modify for different disease states makes them valuable in MRI, PET, SPECT, and fluorescence imaging. This versatility has led to significant advancements in diagnostic imaging and the development of targeted imaging agents (Stasiuk & Long, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The versatility of DOTA to complex a variety of metal ions and the ease with which it can be modified for different disease states has driven research over the last two decades into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted and dual-modal imaging agents . The primary use of DOTA has been with the lanthanide series of metals, gadolinium for MRI, europium and terbium for fluorescence and neodymium for near infra-red imaging . There are now many research groups dedicated to the use of lanthanides with DOTA .
Propriétés
IUPAC Name |
1,4,7,10-tetrazacyclododecane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c13-7-5-10-6-8(14)12-4-2-9-1-3-11-7/h9-10H,1-6H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBNSOADQQFUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CNCC(=O)NCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570452 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76201-27-9 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




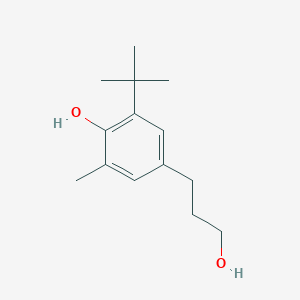

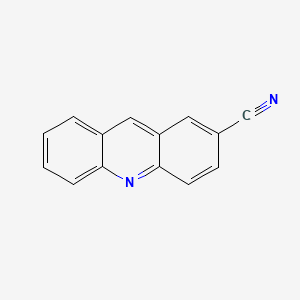
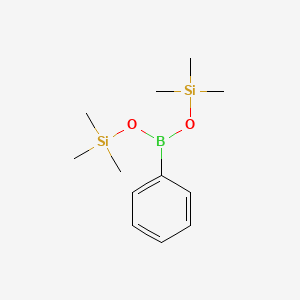
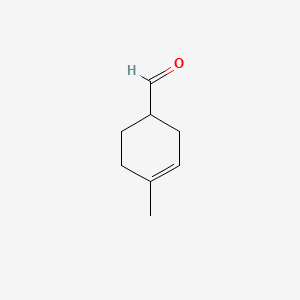


![Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro-](/img/structure/B3056965.png)

